2-(2-Chloro-5-hydroxyphenyl)pyridin-3-ol 2-(2-Chloro-5-hydroxyphenyl)pyridin-3-ol
Brand Name: Vulcanchem
CAS No.: 1261888-94-1
VCID: VC11734626
InChI: InChI=1S/C11H8ClNO2/c12-9-4-3-7(14)6-8(9)11-10(15)2-1-5-13-11/h1-6,14-15H
SMILES: C1=CC(=C(N=C1)C2=C(C=CC(=C2)O)Cl)O
Molecular Formula: C11H8ClNO2
Molecular Weight: 221.64 g/mol

2-(2-Chloro-5-hydroxyphenyl)pyridin-3-ol

CAS No.: 1261888-94-1

Cat. No.: VC11734626

Molecular Formula: C11H8ClNO2

Molecular Weight: 221.64 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Chloro-5-hydroxyphenyl)pyridin-3-ol - 1261888-94-1

Specification

CAS No. 1261888-94-1
Molecular Formula C11H8ClNO2
Molecular Weight 221.64 g/mol
IUPAC Name 2-(2-chloro-5-hydroxyphenyl)pyridin-3-ol
Standard InChI InChI=1S/C11H8ClNO2/c12-9-4-3-7(14)6-8(9)11-10(15)2-1-5-13-11/h1-6,14-15H
Standard InChI Key ACYZNOLFNZETQA-UHFFFAOYSA-N
SMILES C1=CC(=C(N=C1)C2=C(C=CC(=C2)O)Cl)O
Canonical SMILES C1=CC(=C(N=C1)C2=C(C=CC(=C2)O)Cl)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a pyridine ring (a six-membered aromatic ring with one nitrogen atom) connected to a chlorinated phenolic group. Key structural attributes include:

  • Pyridine Ring: The nitrogen atom at position 1 creates electron-deficient regions, facilitating electrophilic substitution at positions 3 and 5.

  • Chlorinated Phenolic Moiety: The chlorine atom at position 2 and hydroxyl group at position 5 of the phenyl ring introduce steric hindrance and polarity, influencing solubility and reactivity.

Table 1: Key Structural Features

FeatureDescription
Core StructurePyridine fused with 2-chloro-5-hydroxyphenyl group
Functional GroupsHydroxyl (-OH), chloro (-Cl), pyridinic nitrogen
Electron DistributionElectron-deficient pyridine; electron-rich phenolic oxygen

Synthesis and Manufacturing Approaches

Palladium-Catalyzed Cross-Coupling

The Suzuki–Miyaura coupling is a cornerstone method for synthesizing biaryl structures. For 2-(2-Chloro-5-hydroxyphenyl)pyridin-3-ol, this involves reacting a pyridinyl boronic acid with a chlorinated aryl halide under palladium catalysis.

Reaction Conditions:

  • Catalyst: Pd(PPh3_3)4_4 or PdCl2_2(dppf)

  • Base: Na2_2CO3_3 or K2_2CO3_3

  • Solvent: Tetrahydrofuran (THF) or dimethoxyethane (DME)

  • Temperature: 80–100°C

This method offers high regioselectivity and compatibility with sensitive functional groups, though it requires anhydrous conditions and inert atmospheres.

Biocatalytic Hydroxylation

Whole-cell biocatalysis using Burkholderia species provides a sustainable alternative. These bacteria express monooxygenases that hydroxylate pyridine derivatives at specific positions without requiring harsh reagents.

Advantages:

  • Regioselectivity: Enzymes target specific carbon atoms, minimizing byproducts.

  • Eco-Friendly: Operates at ambient temperature and pressure, reducing energy consumption.

  • Yield: Comparable to traditional methods (70–85%).

Table 2: Comparison of Synthesis Methods

ParameterSuzuki–Miyaura CouplingBiocatalytic Hydroxylation
Yield75–90%70–85%
SelectivityHighVery High
Environmental ImpactModerate (organic solvents)Low (aqueous media)
ScalabilityIndustrial-scale feasibleLimited by bioreactor capacity

Biological Activity and Mechanism of Action

Enzyme Inhibition

2-(2-Chloro-5-hydroxyphenyl)pyridin-3-ol exhibits inhibitory effects on enzymes involved in oxidative stress pathways, such as NADPH oxidase and xanthine oxidase. By chelating metal ions or binding to active sites, it disrupts reactive oxygen species (ROS) production, offering potential in treating inflammatory diseases.

Anti-Inflammatory Properties

In vitro studies suggest the compound modulates NF-κB signaling, a key pathway in inflammation. Its chloro and hydroxyl groups may interact with cysteine residues in IκB kinase (IKK), preventing phosphorylation and subsequent cytokine release.

Challenges and Future Research Directions

Despite its promise, critical gaps remain:

  • Toxicity Profiles: No in vivo data exist on acute or chronic exposure.

  • Synthetic Optimization: Biocatalytic routes require strain engineering to improve yields.

  • Structure-Activity Relationships: Systematic modifications to enhance potency and selectivity.

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